Product packaging for H-L-Cys(Npys)-OH*HCl(Cat. No.:CAS No. 108807-66-5)

H-L-Cys(Npys)-OH*HCl

Cat. No.: B6297867
CAS No.: 108807-66-5
M. Wt: 311.8 g/mol
InChI Key: CWMGAPUFRGBKNZ-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution and Significance of the 3-Nitro-2-pyridinesulfenyl (Npys) Protecting Group

Among the diverse arsenal (B13267) of thiol protecting groups, the 3-nitro-2-pyridinesulfenyl (Npys) group has carved out a significant niche. researchgate.net Derived from 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl), one of the first stable heterocyclic sulfenyl halides to be isolated, the Npys group was initially used for the protection of amines, alcohols, and thiols. researchgate.netnih.govresearchgate.net

Its most prominent application is in the protection of the cysteine thiol. researchgate.net The Cys(Npys) derivative is unique because the Npys group serves a dual function: it not only protects the thiol but also "activates" it for subsequent reactions. researchgate.netresearchgate.net This activation facilitates a facile and selective reaction with a free thiol group from another cysteine residue to form a disulfide bond under mild conditions. researchgate.net This property is particularly valuable for the directed synthesis of unsymmetrical disulfides and for conjugating peptides to larger carrier proteins. nih.gov

The chemical stability of the Npys group has been studied extensively. It is notably resistant to strong acids such as trifluoroacetic acid (TFA) and hydrogen fluoride (B91410) (HF), which makes it highly compatible with the Boc/benzyl (B1604629) (Boc/Bzl) strategy of solid-phase peptide synthesis. nih.govissuu.com However, its lability in the presence of piperidine (B6355638), the reagent used for Fmoc group removal, generally renders it unsuitable for the more common Fmoc-based SPPS strategy. researchgate.netnih.gov The Npys group can be selectively cleaved under neutral conditions using triphenylphosphine (B44618) or in the presence of other thiols, allowing for controlled deprotection. nih.govcsic.es

H-L-Cys(Npys)-OH*HCl as a Pivotal Building Block in Contemporary Chemical Research

The compound S-(3-nitro-2-pyridylthio)-L-cysteine hydrochloride, or this compound, is the direct embodiment of the Npys protecting group strategy in a ready-to-use amino acid building block. issuu.comiris-biotech.de This crystalline solid is a key reagent for chemists looking to introduce a Npys-protected cysteine residue into a peptide sequence, particularly via the Boc-SPPS methodology. nih.govresearchgate.net

As a fundamental building block, this compound allows for the strategic placement of a cysteine residue whose thiol group is pre-activated for disulfide bond formation. csic.es This is highly advantageous in the synthesis of complex peptides, such as those containing multiple disulfide bridges or those intended for conjugation to other molecules. nih.govresearchgate.net For instance, a peptide containing a C-terminal Cys(Npys) residue can be readily reacted with a free thiol on another peptide or protein to form a specific disulfide linkage. nih.gov This building block has been successfully employed in the solid-phase synthesis of numerous peptides and in the preparation of peptide thioesters, which are important intermediates in native chemical ligation. nih.govgoogle.comosti.gov

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
Chemical Name S-(3-nitro-2-pyridylthio)-L-cysteine hydrochloride issuu.comissuu.comiris-biotech.de
Synonyms H-Cys(Npys)-OHHCl, (R)-2-amino-3-((3-nitropyridin-2-yl)disulfanyl)propanoic acid hydrochloride iris-biotech.de
CAS Number 108807-66-5 issuu.comissuu.comiris-biotech.de
Molecular Formula C₈H₉N₃O₄S₂HCl issuu.comissuu.comiris-biotech.de
Molecular Weight 275.30 g/mol (base) + 36.45 g/mol (HCl) issuu.comissuu.comiris-biotech.de
Storage Temperature 2-8°C iris-biotech.de

Table 2: Research Applications and Findings for Cys(Npys)

Application AreaKey Research FindingsSource(s)
Solid-Phase Peptide Synthesis (SPPS) The Npys group is stable to standard Boc/benzyl synthesis conditions, including strong acids like HF and TFA. It is generally incompatible with the Fmoc strategy due to instability towards piperidine. researchgate.netnih.govissuu.com
Disulfide Bond Formation The Cys(Npys) moiety acts as an activated thiol, readily reacting with other free thiols to form directed and unsymmetrical disulfide bridges under mild conditions. researchgate.net
Peptide-Protein Conjugation The thiol-activating character of the Npys group allows for the specific coupling of a Npys-containing peptide to cysteine residues on a carrier protein. nih.gov
Selective Deprotection The Npys group can be selectively removed by tertiary phosphines (e.g., triphenylphosphine) or aliphatic thiols, orthogonal to many other protecting groups. issuu.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClN3O4S2 B6297867 H-L-Cys(Npys)-OH*HCl CAS No. 108807-66-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4S2.ClH/c9-5(8(12)13)4-16-17-7-6(11(14)15)2-1-3-10-7;/h1-3,5H,4,9H2,(H,12,13);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMGAPUFRGBKNZ-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SSCC(C(=O)O)N)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)SSC[C@@H](C(=O)O)N)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies for H L Cys Npys Oh*hcl and Its Incorporation

General Synthetic Routes to S-Npys Protected Cysteine Derivatives

The 3-nitro-2-pyridinesulfenyl (Npys) group is a valuable protecting group for the thiol side chain of cysteine. Its primary advantage lies in its ability to act as an "active disulfide," readily reacting with a free thiol group to form a disulfide bond. The general synthesis of S-Npys protected cysteine derivatives involves the reaction of a cysteine source with a sulfenylating agent.

A common method for preparing Cys(Npys) is the reaction of cysteine's thiol group with 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl). jst.go.jp This reaction is typically carried out in a suitable solvent, yielding the desired S-Npys protected cysteine. The Npys group can also be introduced onto a cysteine residue that is already part of a peptide chain. This can be achieved by treating a cysteine with a free or protected sulfhydryl group (such as S-Acm, S-Trt, or S-tBu) with Npys-Cl or a related reagent. researchgate.net

Specific Preparative Protocols for H-L-Cys(Npys)-OH*HCl

The specific preparation of this compound involves the reaction of L-cysteine hydrochloride with 3-nitro-2-pyridinesulfenyl chloride. The hydrochloride salt form enhances the stability and handling of the amino acid. The reaction proceeds by the nucleophilic attack of the cysteine's thiol group on the electrophilic sulfur atom of Npys-Cl, displacing the chloride and forming the disulfide bond. The resulting product, S-(3-nitro-2-pyridylthio)-L-cysteine, is then isolated as its hydrochloride salt. iris-biotech.de

Integration of this compound into Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. issuu.comissuu.com The integration of this compound and its N-terminally protected analogues into SPPS protocols requires careful consideration of the chosen strategy.

Compatibility and Optimization within Boc/Benzyl (B1604629) SPPS Strategies

The tert-butyloxycarbonyl (Boc) and benzyl (Bzl) protecting group strategy for SPPS is well-suited for the incorporation of Cys(Npys). The S-Npys group is stable to the strong acidic conditions used for the repetitive cleavage of the Nα-Boc group, such as trifluoroacetic acid (TFA) and hydrogen fluoride (B91410) (HF). issuu.com This stability allows for the seamless inclusion of Boc-L-Cys(Npys)-OH during peptide chain elongation. issuu.comosti.gov The use of Npys-protected amino acids has been demonstrated in the synthesis of cysteine-containing peptide thioesters using the Boc strategy. nii.ac.jp

Challenges and Adaptations for Fmoc SPPS Protocols

The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group in SPPS presents challenges for the direct incorporation of Fmoc-L-Cys(Npys)-OH. The S-Npys group exhibits lability towards the basic conditions, typically piperidine (B6355638) in N,N-dimethylformamide (DMF), used for Fmoc group removal. researchgate.netsigmaaldrich.com This instability can lead to premature deprotection of the cysteine side chain and undesirable side reactions.

To circumvent this issue, several strategies have been developed:

Late-stage Introduction: One common approach is to introduce the Cys(Npys) residue at the N-terminus of the peptide using Boc-Cys(Npys)-OH after the completion of the Fmoc-based synthesis of the rest of the peptide chain. sigmaaldrich.comsigmaaldrich.com

Post-synthesis Modification: Alternatively, a cysteine residue protected with a stable group like trityl (Trt) can be incorporated during Fmoc-SPPS. After the peptide is assembled and cleaved from the resin, the Trt group is removed, and the free thiol is then reacted with a sulfenylating agent like 2,2'-dithiobis(5-nitropyridine) (B1204645) to form the Cys(Npys) residue. sigmaaldrich.comsigmaaldrich.com

Specialized Linkers: The development of novel linkers, such as aryl hydrazide linkers, has provided methods for synthesizing peptide C-terminal thioesters using Fmoc chemistry, which can then be used in ligation reactions with Npys-containing peptides. osti.govgoogle.com

Solution-Phase Synthesis Approaches Utilizing this compound

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable technique, particularly for the synthesis of shorter peptides or for fragment condensation strategies. This compound and its derivatives are instrumental in these approaches, primarily for the directed formation of disulfide bonds.

In a typical scenario, a peptide fragment containing a free cysteine residue is reacted with a peptide fragment containing a Cys(Npys) residue. This reaction, often referred to as a thiol-disulfide exchange, proceeds under mild conditions to form the desired disulfide-linked peptide. The reaction can be monitored by observing the release of the chromophoric byproduct, 3-nitro-2-pyridinethiol. researchgate.net This method allows for the controlled and regioselective formation of disulfide bridges between different peptide chains or within a single chain to create cyclic peptides. jst.go.jpresearchgate.net

Reactivity and Mechanistic Insights of the S Npys Group

Chemical Principles Governing Thiol Activation by the Npys Moiety

The S-Npys group serves not only as a protecting group for the cysteine thiol but also as an activating moiety that facilitates its reaction with other nucleophiles. ub.edu The key to this activation lies in the electronic properties of the 3-nitro-2-pyridyl system. The presence of the electron-withdrawing nitro group and the nitrogen atom in the pyridine (B92270) ring makes the sulfur atom of the S-Npys group highly electrophilic. uoanbar.edu.iq This polarization of the S-S bond makes it susceptible to nucleophilic attack by a free thiol group, initiating a thiol-disulfide exchange reaction. nih.govnih.gov

The reactivity of the S-Npys group is significantly influenced by the pH of the reaction medium. nih.gov At acidic pH, protonation of the pyridine nitrogen atom further increases the electron-withdrawing capacity of the Npys group, thereby enhancing the polarization of the disulfide bond and activating it towards nucleophilic attack. nih.gov This principle allows for the modulation of reactivity based on the reaction conditions.

Reaction Mechanisms of S-Npys-Mediated Disulfide Bond Formation

The formation of a disulfide bond mediated by the S-Npys group proceeds through a thiol-disulfide exchange mechanism. nih.govnih.gov The process is initiated by the nucleophilic attack of a free thiolate anion from a cysteine residue on the electrophilic sulfur atom of the Cys(Npys) residue. nih.gov This attack leads to the formation of a mixed disulfide intermediate. nih.govnih.gov

A plausible reaction pathway involves the formation of an active disulfide through the interaction of the thiol of a reduced peptide with the Npys group. nih.gov Subsequent intramolecular or intermolecular disulfide exchange with another thiol group results in the formation of the desired cyclized or linked peptide and the release of 3-nitro-pyridine-2(1H)-thione. nih.gov This directed and selective reaction is a cornerstone of its utility in synthesizing complex peptides with multiple disulfide bridges. nih.govissuu.com

The table below summarizes key aspects of the S-Npys mediated disulfide bond formation:

FeatureDescription
Reaction Type Thiol-disulfide exchange nih.govnih.gov
Initiating Step Nucleophilic attack by a thiolate on the S-Npys sulfur nih.gov
Intermediate Mixed disulfide nih.govnih.gov
Byproduct 3-nitro-pyridine-2(1H)-thione nih.gov
Key Advantage Allows for regioselective disulfide bond formation nih.govissuu.com

Orthogonal Reactivity and Selectivity Profiles of the S-Npys Group in Multicysteine Peptides

A significant advantage of the S-Npys group is its orthogonal reactivity, which allows for the selective formation of specific disulfide bonds in peptides containing multiple cysteine residues. nih.govissuu.com This is achieved by employing a combination of different cysteine-thiol protecting groups with distinct deprotection conditions. rsc.org The S-Npys group is compatible with various other protecting groups used in peptide synthesis, such as Trt (trityl), Acm (acetamidomethyl), and tBu (tert-butyl). researchgate.net

This orthogonality enables a strategic approach to disulfide bridge formation. For instance, one pair of cysteine residues can be protected with groups that are removed under specific conditions to form the first disulfide bond, while other cysteine residues, including one protected with Npys, remain intact. researchgate.net Subsequently, the S-Npys group can be selectively reacted with a specific free thiol to form a second, predetermined disulfide bond. nih.gov This stepwise and controlled formation is crucial for the synthesis of biologically active peptides where the correct disulfide connectivity is essential for their three-dimensional structure and function. rsc.org The ability to form disulfide bonds regioselectively under mild conditions makes the S-Npys group a valuable tool in the synthesis of complex peptides like conotoxins and insulin.

The following table outlines the orthogonal compatibility of the S-Npys group with other common thiol protecting groups:

Protecting GroupDeprotection/Reaction ConditionOrthogonal to S-Npys?
Trt (trityl) Acidic conditions (e.g., TFA) Yes researchgate.net
Acm (acetamidomethyl) Iodine or other specific reagents Yes researchgate.net
tBu (tert-butyl) Strong acid or specific reagents Yes researchgate.net
Npys (3-nitro-2-pyridinesulfenyl) Reaction with a free thiol researchgate.netN/A

Influence of Pyridine Nitrogen Protonation on S-Npys Reactivity

The reactivity of the S-Npys group is markedly influenced by the protonation state of the pyridine nitrogen atom. nih.gov Pyridine is a weak base, and its nitrogen atom can be protonated in acidic media. uoanbar.edu.iquomus.edu.iq This protonation has a profound effect on the electronic properties of the pyridine ring.

When the pyridine nitrogen is protonated, it becomes a much stronger electron-withdrawing group. uoanbar.edu.iq This increased electron withdrawal further polarizes the S-S bond in the Cys(Npys) moiety, making the sulfur atom even more electrophilic and thus more susceptible to nucleophilic attack by a thiol. nih.gov Consequently, the rate of thiol-disulfide exchange is significantly enhanced at acidic pH. nih.gov This pH-dependent reactivity provides a valuable handle for controlling the disulfide bond formation process. Researchers can fine-tune the reaction conditions to achieve the desired reactivity and selectivity, which is particularly useful in complex peptide syntheses. nih.gov Studies have shown that the protonation of the pyridine nitrogen is a key factor in the activation of the disulfide bond towards thiol/disulfide exchange. nih.govplos.org

Applications of H L Cys Npys Oh*hcl in Advanced Peptide and Protein Engineering

Regioselective Disulfide Bridge Formation in Complex Peptides

The precise formation of disulfide bonds is crucial for the structural integrity and biological activity of many peptides and proteins. researchgate.net H-L-Cys(Npys)-OH*HCl plays a pivotal role in achieving this with high specificity.

Strategies for Sequential and Controlled Disulfide Linkages

The 3-nitro-2-pyridylsulfenyl (Npys) group is instrumental in strategies for directed disulfide bond formation. scispace.com It functions as a protective group for the cysteine thiol that can be selectively removed under mild conditions, allowing for the sequential and controlled formation of multiple disulfide bridges within a single peptide chain. scispace.comissuu.com This is particularly valuable in the synthesis of complex peptides with specific, non-adjacent cysteine pairings. issuu.com

One common strategy involves the use of orthogonal protecting groups. For instance, a peptide can be synthesized with one cysteine residue protected by the Npys group and others by different protecting groups, such as acetamidomethyl (Acm). wiley-vch.de The Npys group can be selectively cleaved by a thiol, such as a free cysteine residue, to form the first disulfide bond. wiley-vch.de Subsequently, the Acm groups can be removed by iodine oxidation to form the remaining disulfide linkages. wiley-vch.de This stepwise approach ensures the correct pairing of cysteines, preventing the formation of misfolded or scrambled disulfide isomers.

Recent advancements have also combined photocleavable protecting groups like ortho-nitroveratryl (oNv) with Npys-protected cysteines. researchgate.net In this approach, the photolytic removal of the oNv group exposes a free thiol, which then reacts with the S-pyridinesulfenyl activated cysteine to form a disulfide bond with high efficiency. researchgate.net

Facilitation of Intramolecular and Intermolecular Disulfide Connectivity

This compound facilitates both intramolecular (within the same peptide chain) and intermolecular (between different peptide chains) disulfide bond formation. issuu.com For intramolecular cyclization, a linear peptide precursor containing two cysteine residues, one of which is Npys-protected, can be induced to form a cyclic structure upon selective deprotection and oxidation. issuu.com On-resin cyclization is often preferred as the immobilization of the peptide on a solid support can favor the desired intramolecular reaction by creating a "pseudo-dilution" effect, which minimizes intermolecular side reactions. issuu.com

For intermolecular disulfide bond formation, a peptide containing a Cys(Npys) residue can be reacted with a second peptide that has a free cysteine. The thiol of the free cysteine attacks the Npys-activated sulfur, leading to the formation of a heterodimeric peptide linked by a disulfide bridge. This method is particularly useful for creating peptide conjugates and assembling larger protein complexes. google.com

Role in Native Chemical Ligation (NCL) and Related Chemical Ligation Strategies

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining smaller, unprotected peptide fragments. issuu.comissuu.com this compound and its derivatives are valuable reagents in this context. issuu.comiris-biotech.de

This compound as a Precursor for Peptide Thioester Synthesis

NCL requires one peptide segment with a C-terminal thioester and another with an N-terminal cysteine. issuu.com While not a direct precursor in the most common methods of thioester synthesis, the chemistry involving Npys-cysteine is highly relevant. For instance, in some strategies, a Cys(Npys) residue can be part of a peptide sequence that will undergo ligation. google.com

More directly, methods have been developed for the solid-phase synthesis of peptide C-terminal thioesters that are compatible with Fmoc chemistry. google.comosti.gov These methods often involve specialized linkers that, upon cleavage, yield the desired peptide thioester. issuu.com The stability of the Npys group to certain reaction conditions allows for its presence in peptides that are being converted to thioesters for subsequent ligation reactions. researchgate.net

Advantages in N-Terminal Cysteine Introduction for Ligation

The introduction of an N-terminal cysteine residue is a prerequisite for the second peptide fragment in an NCL reaction. issuu.com While this compound itself is an amino acid, for Fmoc-based solid-phase peptide synthesis (SPPS), the Npys group is unstable to the piperidine (B6355638) used for Fmoc deprotection. Therefore, the Cys(Npys) residue is typically introduced at the N-terminus of the peptide using its Boc-protected form, Boc-L-Cys(Npys)-OH. This allows for the assembly of the peptide chain using standard Fmoc chemistry, followed by the final coupling of the Boc-protected Cys(Npys) residue.

An alternative post-synthetic approach involves modifying a cysteine residue already present in the peptide. A peptide containing a Cys(Trt) residue can be treated with 2,2'-dithio-bis-(5-nitropyridine) during the final cleavage from the resin to convert it to Cys(Npys). The N-terminal Cys(Npys) can then be used in subsequent ligation reactions or for other modifications. In some ligation strategies, the N-terminal cysteine of a peptide thioester is protected with the Npys group to facilitate a subsequent thioacid capture ligation reaction. nih.gov

Peptide-Carrier Protein Conjugation and Immobilization Methodologies

The conjugation of synthetic peptides to larger carrier proteins is a common strategy to enhance their immunogenicity for antibody production. thermofisher.comnih.gov this compound and its activated derivatives provide a means to achieve this conjugation.

A peptide synthesized with a C-terminal or internal Cys(Npys) residue can be readily conjugated to a carrier protein that has free sulfhydryl groups on its surface. researchgate.net The reaction forms a stable disulfide bond linking the peptide to the protein. lifetein.com Alternatively, a peptide containing a free cysteine can be conjugated to a carrier protein that has been activated with a maleimide (B117702) group. thermofisher.com

The Npys group can also be used to immobilize peptides onto solid supports. A support matrix functionalized with free thiol groups can react with a Cys(Npys)-containing peptide to covalently attach it via a disulfide linkage. This is useful for creating affinity chromatography columns or for on-support screening of peptide libraries.

Targeted Chemical Modification of Peptides and Proteins via S-Npys Activation

The site-specific modification of peptides and proteins is a cornerstone of chemical biology and protein engineering, enabling the creation of novel biomolecules with tailored functions. nih.govresearchgate.net Among the various strategies, those targeting the cysteine residue are particularly prominent due to the unique nucleophilicity and relatively low abundance of its thiol group (-SH). nih.govnih.gov The use of this compound, which incorporates the 3-nitro-2-pyridinesulfenyl (Npys) group, provides a powerful method for achieving targeted chemical modification through S-Npys activation. This approach relies on a specific thiol-disulfide exchange reaction to form stable, asymmetric disulfide bonds, facilitating the conjugation of peptides to proteins or the formation of complex peptide architectures. sigmaaldrich.comresearchgate.net

The core of this methodology is the S-Npys activated cysteine residue. When a peptide containing a Cys(Npys) residue is introduced to a molecule containing a free sulfhydryl group, such as a cysteine residue on a target protein, a thiol-disulfide exchange reaction occurs. sigmaaldrich.com This reaction results in the formation of a new, stable disulfide bond between the two molecules. A key feature of this process is the release of the chromophoric byproduct, 3-nitro-2-pyridinethiol, which allows the reaction progress to be monitored spectrophotometrically. researchgate.net

The Npys protecting group demonstrates stability across a range of chemical conditions, which is crucial for its application in peptide synthesis. It is notably stable to strong acids like trifluoroacetic acid (TFA) and hydrogen fluoride (B91410) (HF), making it highly compatible with standard Boc-chemistry solid-phase peptide synthesis (SPPS). researchgate.netissuu.com However, its lability in the presence of piperidine makes it generally unsuitable for the Fmoc-SPPS strategy, unless the Boc-Cys(Npys)-OH is incorporated as the final N-terminal residue. sigmaaldrich.comresearchgate.netresearchgate.net

The reaction between an S-Npys activated cysteine and a free thiol is efficient over a broad pH range. researchgate.net Research has shown that complete reaction can be achieved under various conditions, with kinetics being a key variable.

Reactant 1Reactant 2pHReaction TimeApplication/ProductReference
Peptide-Cys(Npys)Free Thiol Peptide4Several hoursAsymmetric disulfide bond formation researchgate.net
Peptide-Cys(Npys)Free Thiol Peptide8-9≤ 30 minutesAsymmetric disulfide bond formation researchgate.net
Ac-Cys(Npys)-...-NH2Ac-Gly-...-Cys-NH2Not specifiedNot specifiedUnsymmetrical disulfide-bonded peptide acs.org
Peptide-Cys(Npys)Carrier Protein (e.g., Albumin)Not specifiedNot specifiedPeptide-protein conjugates for immunogens researchgate.netresearchgate.net
Peptide with internal Cys(Npys)---Not specifiedNot specifiedIntramolecularly cyclized disulfide peptides researchgate.net

This table summarizes typical reaction conditions and applications for S-Npys activation, based on findings from various research studies. Reaction times and efficiency can vary based on specific substrates and buffer conditions.

Detailed research findings highlight the versatility of the S-Npys activation method. It has been successfully applied in the synthesis of a wide array of modified biomolecules:

Peptide-Protein Conjugates: A primary application is the conjugation of synthetic peptides to large carrier proteins. researchgate.net This is particularly valuable in immunology for producing immunogens to elicit specific antibody responses. researchgate.net The peptide, synthesized with a Cys(Npys) residue, can be directly and specifically coupled to cysteine residues on the surface of a carrier protein. researchgate.net

Heterodimeric Peptides: The formation of asymmetric disulfide bonds between two different peptide chains is readily achieved. researchgate.net This allows for the construction of complex peptide structures that mimic or inhibit protein-protein interactions.

Intramolecular Cyclization: By incorporating a Cys(Npys) residue and another cysteine residue within the same peptide chain, intramolecular disulfide bridging can be induced, leading to the formation of cyclic peptides. researchgate.net Cyclic peptides often exhibit enhanced stability and constrained conformations, which can lead to increased biological activity. issuu.com

Orthogonal Deprotection Strategies: The Npys group can be used in concert with other cysteine protecting groups, such as acetamidomethyl (Acm), to achieve sequential and site-specific disulfide bond formation in peptides with multiple cysteine residues. iris-biotech.de For instance, a Cys(Npys) pair can be reacted first, followed by oxidative removal of the Acm groups with iodine to form a second disulfide bridge. iris-biotech.de

Deprotection Methodologies for the S Npys Group

Thiol-Mediated Cleavage of the Npys Protecting Group

The S-Npys group is readily cleaved by a variety of thiols, a reaction that proceeds rapidly under mild conditions. rsc.orgug.edu.pl This susceptibility to thiolysis is a key feature of the Npys group, enabling its use in the directed formation of disulfide bonds. csic.es The cleavage mechanism involves a nucleophilic attack by the deprotecting thiol on the sulfur atom of the Npys group, leading to the formation of a mixed disulfide and the release of the free cysteine thiol. This process is efficient across a broad pH range. sigmaaldrich.com

Commonly used thiol reagents for this purpose include β-mercaptoethanol (BME), dithiothreitol (B142953) (DTT), and 3-mercaptoacetic acid (MAA). rsc.orgcsic.es Aliphatic thiols are particularly effective, achieving complete removal of the Npys group in under 10 minutes. rsc.org Aromatic thiols can also cleave the S-Npys bond, although the reaction is somewhat slower. rsc.orgfapesp.br

The rate of thiol-mediated deprotection can be influenced by the specific thiol used and the reaction conditions. For instance, a comparative study using DTT as the reducing agent demonstrated differences in deprotection kinetics between various sulfenyl-protecting groups. csic.es This thiol-lability makes the Npys group highly useful for creating specific disulfide linkages within or between peptide chains. sigmaaldrich.combachem.com

Ascorbate-Mediated Deprotection Strategies and Optimization

Ascorbic acid (ascorbate) presents an alternative, milder method for the deprotection of S-Npys, particularly for its analogue, 5-nitro-2-pyridinesulfenyl (5-Npys). nih.gov While thiolysis requires the subsequent removal of excess thiol reagents, ascorbolysis can offer a cleaner reaction profile, which is advantageous for in situ reactions with electrophiles or alkylating agents. nih.govresearchgate.net

The efficiency of ascorbate-mediated deprotection is highly dependent on pH, temperature, and the concentration of ascorbate (B8700270). For Cys(5-Npys), deprotection is significantly more challenging compared to its selenocysteine (B57510) (Sec) counterpart. nih.gov Initial attempts to deprotect a Cys(5-Npys)-containing peptide at pH 4.5 and 25°C, even with a 20-fold excess of ascorbate, were unsuccessful. nih.gov

Optimization studies revealed that effective deprotection of Cys(5-Npys) requires more forcing conditions. The ideal conditions were found to be a 100-fold molar excess of ascorbate at pH 7.0 and 37°C, with an extended reaction time of 24 hours. nih.gov Under these conditions, approximately 70-75% deprotection can be achieved. rsc.org The mechanism of ascorbolysis involves the reduction of the disulfide bond by ascorbate, which itself is oxidized to dehydroascorbic acid. researchgate.netnhri.org.tw

Optimization of Ascorbate-Mediated Deprotection of Cys(5-Npys)
Reaction IDAscorbate to Peptide RatiopHTemperature (°C)Time (hours)Deprotection OutcomeReference
S2100:14.52524~50% deprotection nih.gov
S4100:14.53724~50% deprotection nih.gov
S8100:17.03724Optimal deprotection (~70-75%) rsc.orgnih.gov

Compatibility with Photolytical Cleavage Conditions

The S-Npys protecting group demonstrates good stability under standard photolytical cleavage conditions, such as those used for cleaving peptides from an o-nitrobenzyl ester resin at 350 nm. rsc.orgresearchgate.netnih.gov This compatibility allows for orthogonal deprotection strategies, where a photolabile protecting group can be removed in the presence of a Cys(Npys) residue.

For example, the 2-nitroveratryl (oNv) group, a photolabile thiol protecting group, can be cleaved by irradiation at 350 nm. researchgate.net This creates the possibility of selectively deprotecting a Cys(oNv) residue while a Cys(Npys) residue in the same peptide remains intact. This orthogonality is crucial for the synthesis of complex peptides with multiple disulfide bonds, where sequential and regioselective disulfide bond formation is required. rsc.orgnih.gov The ability to combine photolabile and chemically labile protecting groups provides a powerful tool for sophisticated peptide synthesis. researchgate.net

Comparative Analysis of S-Npys Cleavage Orthogonality with Other Cysteine Protecting Groups

The utility of a cysteine protecting group is largely defined by its orthogonality, meaning its selective removal without affecting other protecting groups in the peptide. rsc.orgnih.gov The S-Npys group offers a unique cleavage profile that makes it orthogonal to many commonly used cysteine protecting groups.

S-Npys vs. Acid-Labile Groups (Trt, Mmt, Dpm, tBu): The S-Npys group is stable to strong acids like trifluoroacetic acid (TFA) and hydrogen fluoride (B91410) (HF), which are used to cleave acid-labile groups such as trityl (Trt), monomethoxytrityl (Mmt), diphenylmethyl (Dpm), and tert-butyl (tBu). rsc.orgug.edu.plresearchgate.net This allows for the selective removal of these groups while the S-Npys group remains on the cysteine. For instance, a Cys(Trt) group can be removed with dilute TFA, leaving the Cys(Npys) group intact for subsequent, specific disulfide bond formation. sigmaaldrich.comnih.gov However, the tBu group shows some lability under certain Npys deprotection conditions, highlighting the need for careful planning in multistep syntheses. nih.gov

S-Npys vs. Acm: The acetamidomethyl (Acm) group is stable to the thiol-mediated cleavage conditions used for S-Npys. Acm is typically removed using mercury(II) acetate (B1210297) or iodine. sigmaaldrich.compeptide.com This orthogonality allows for strategies where the Npys group is removed first to form one disulfide bond, followed by the removal of the Acm group to form a second.

S-Npys vs. StBu: The tert-butylthio (StBu) group is also removed by reducing agents like thiols or phosphines, similar to Npys. rsc.orgsigmaaldrich.com However, the kinetics of their removal can differ, potentially allowing for selective deprotection under carefully controlled conditions. csic.es In orthogonal strategies, it is generally recommended to deprotect StBu groups first. rsc.org

S-Npys vs. Base-Labile Groups: A significant limitation of the S-Npys group is its instability towards bases like piperidine (B6355638), which is used for the removal of the Fmoc protecting group in solid-phase peptide synthesis (SPPS). rsc.orgresearchgate.netnih.gov This incompatibility restricts the use of Npys in standard Fmoc-based SPPS protocols, often necessitating its introduction at the N-terminus using a Boc-protected Cys(Npys)-OH derivative. sigmaaldrich.com

Orthogonality of S-Npys with Other Cysteine Protecting Groups
Protecting GroupTypical Cleavage ConditionOrthogonal to S-Npys Cleavage?Reference
Trityl (Trt)TFA, mild acidYes rsc.orgnih.gov
tert-Butyl (tBu)Strong acid (HF, TFMSA)Yes rsc.orgsigmaaldrich.com
Acetamidomethyl (Acm)Hg(II), I₂Yes sigmaaldrich.com
tert-Butylthio (StBu)Thiols, phosphinesNo (similar conditions) rsc.orgsigmaaldrich.com
Fmoc (on N-terminus)Piperidine (base)No (Npys is base-labile) rsc.orgresearchgate.net

Analytical and Characterization Techniques in S Npys Cysteine Research

Application of Chromatographic Techniques for Reaction Monitoring and Product Purity (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) format, is the cornerstone for the analytical oversight of reactions involving H-L-Cys(Npys)-OH and its derivatives. It is extensively used to track the progress of chemical ligations, cyclizations, and conjugation reactions, as well as to determine the purity of the final products. acs.orgjst.go.jpresearchgate.net

Researchers routinely monitor reactions by taking aliquots from the reaction mixture at various time points and analyzing them via HPLC. The disappearance of starting materials, such as the Npys-activated peptide, and the appearance of the desired product peak provide a clear timeline of the reaction's progress. acs.orgjst.go.jp For instance, the formation of an unsymmetrical disulfide bond by reacting a peptide containing a Cys(Npys) residue with another peptide containing a free thiol can be followed until the starting materials are consumed. nih.gov Similarly, intramolecular cyclization to form disulfide bridges is monitored by HPLC until the reaction is complete. jst.go.jp

Once a reaction is finished, RP-HPLC is the primary method for purification and subsequent purity assessment of the crude peptide. nih.govcsic.es The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, with purities often exceeding 95% for use in further biological or structural studies. jst.go.jp The choice of column, mobile phase, and gradient is tailored to the specific properties of the peptide being analyzed.

The following table summarizes typical HPLC conditions reported in literature for the analysis and purification of Npys-containing peptides.

Parameter Condition 1 Condition 2 Condition 3
Column C3 ZorbaxCOSMOSIL 5C18 AR-IIJupiter C4 (300 Å, 5 µm)
Mobile Phase A Water with 0.05% TFA0.1% TFA in H₂O0.1% TFA in H₂O
Mobile Phase B Acetonitrile with 0.05% TFA0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 0-60% B over 80 min10-50% B10-24% B over 20 min
Flow Rate 3 mL/minNot SpecifiedNot Specified
Detection 215 nmNot SpecifiedNot Specified
Reference acs.org jst.go.jp

Mass Spectrometry for Elucidation of Reaction Intermediates and Products

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of intermediates and final products in S-Npys cysteine research. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are routinely employed to verify the molecular weight of synthesized peptides and conjugates. acs.orgmdpi.com

During reaction development, MS can identify key intermediates, providing mechanistic insights. For example, in the synthesis of complex peptides, ESI-MS is used to confirm the mass of peptide fragments at various stages of solid-phase peptide synthesis (SPPS). The high accuracy of modern mass spectrometers allows for the comparison of the experimentally observed mass-to-charge ratio (m/z) with the theoretically calculated value, confirming the elemental composition of the product.

In the characterization of final products, such as antibody-drug conjugates (ADCs) where cysteine residues are targeted for linking, MS plays a critical role. sciex.com Advanced techniques like tandem mass spectrometry (MS/MS) and electron-activated dissociation (EAD) can precisely identify the sites of conjugation and confirm the integrity of the entire construct. sciex.com The data obtained provides definitive evidence of a successful ligation or disulfide bond formation reaction involving the Npys-activated cysteine. unifi.it

The table below presents examples of mass spectrometry data used to confirm the identity of various peptide constructs derived from Npys-cysteine chemistry.

Compound/Peptide MS Technique Calculated Mass (m/z) Found Mass (m/z) Reference
H-Cys(Npys)-Trp-Ala-NH₂ESI-MS531.1531.1
MUC1-derived crypto-thioesterESI-MS6167.9 (avg.)6166.8 (avg., deconvoluted)
Ligation Product 9ESI-MS7897.5 (avg.)7896.7 (avg., deconvoluted)
Intermediate 31Mass SpectrumNot Specified840.64 unifi.it

Spectroscopic Methods for Characterization of S-Npys-Containing Peptide Constructs

UV-Visible (UV-Vis) Spectroscopy is frequently used for both detection and quantification. The Npys group has a characteristic UV absorbance, which can be monitored to follow its reaction. For instance, the release of the 3-nitro-2-thiopyridone byproduct during disulfide formation can be quantified spectrophotometrically. nih.gov In HPLC analysis, detection is often set at wavelengths corresponding to the peptide backbone (around 210-220 nm) or aromatic residues/the Npys group (around 280 nm). acs.org The molar extinction coefficient for the Npys group at 280 nm has been determined, aiding in quantitative analysis.

Circular Dichroism (CD) Spectroscopy is a powerful technique for analyzing the secondary structure of the final peptide constructs. americanpeptidesociety.org By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can estimate the proportion of α-helical, β-sheet, and random coil conformations within a peptide. jst.go.jpamericanpeptidesociety.org This is particularly important for confirming that the introduction of a Cys(Npys) linkage or a subsequent disulfide bond has not negatively impacted the desired folding or has successfully stabilized a specific conformation. jst.go.jp For example, CD analysis has been used to observe distinct spectral features, such as a small positive peak at 230 nm, that correlate with the strong binding affinity and preferred secondary structure of certain peptide derivatives. jst.go.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy offers high-resolution structural information. Both 1D and 2D NMR techniques can be used to elucidate the three-dimensional structure of S-Npys-containing peptides in solution. researchgate.netexplorationpub.com Chemical shift analysis, particularly of ¹³C, can reveal information about the redox state of cysteine residues (thiol vs. disulfide) and their local chemical environment. plos.org For complex peptides, NMR can confirm the correct folding and disulfide connectivity, providing atomic-level detail that complements the data from CD spectroscopy and mass spectrometry. explorationpub.com

The following table highlights the application of these spectroscopic methods in S-Npys cysteine research.

Technique Application Key Findings / Information Obtained Reference(s)
UV-Vis Spectroscopy Quantification & DetectionMonitoring release of byproducts; Detection in HPLC (e.g., 215, 280, 301 nm); Quantifying peptide concentration. acs.orgnih.gov
Circular Dichroism (CD) Secondary Structure AnalysisEstimation of α-helix, β-sheet, random coil content; Confirmation of folding and conformational stability. jst.go.jpamericanpeptidesociety.org
Nuclear Magnetic Resonance (NMR) 3D Structure ElucidationDetermination of solution structure; Confirmation of disulfide connectivity; Analysis of local chemical environments and redox states. researchgate.netexplorationpub.complos.org

Emerging Research Avenues and Future Outlook

Development of Innovative Synthetic Pathways for H-L-Cys(Npys)-OH*HCl and Analogs

The synthesis of L-cysteine and its derivatives is a cornerstone of peptide chemistry. rsc.org While established methods for producing this compound exist, often involving the reaction of a protected cysteine with a sulfenylating agent, research is moving towards more efficient, scalable, and environmentally benign pathways. researchgate.net For instance, one described method involves treating a cleaved peptide resin with Boc-L-Cys(Npys)-OH to form the necessary disulfide bond. google.com

Emerging strategies focus on several key areas:

Enzymatic and Biotransformation Methods : Biotechnological approaches, such as fermentation and enzymatic biotransformation, are being explored as alternatives to traditional chemical synthesis for L-cysteine itself. mdpi.com These methods could potentially be adapted for the synthesis of cysteine derivatives, offering high stereoselectivity and reduced environmental impact. mdpi.com In vitro metabolic engineering, which uses a cascade of purified enzymes, represents another frontier, potentially overcoming issues of product toxicity to living cells. mdpi.com

Novel Chemical Reagents and Methodologies : Research into new activating agents and reaction conditions aims to improve yields and simplify purification. A convenient method for creating unsymmetrical disulfides using an organophosphorus sulfenyl bromide as an activating agent has been reported, which could be applicable to the synthesis of Npys-protected cysteine analogs under mild conditions. organic-chemistry.org This method ensures that the stereochemistry of L-cysteine remains intact. organic-chemistry.org

Electrochemical Approaches : The electrochemical diversification of cysteine derivatives is a novel strategy for functionalization. rsc.org This approach, which involves free radical processes and nucleophilic displacement, could offer new routes to Npys-cysteine and its analogs with high efficiency. rsc.org

Alternative Starting Materials : To improve the carbon atom economy and explore more sustainable feedstocks, researchers are investigating the use of alternative raw materials like glycerol (B35011) for L-cysteine production, which could be extended to its derivatives in the future. mdpi.com

These innovative pathways promise to make this compound and related compounds more accessible, facilitating their broader application in research and development. chemimpex.com

Advancements in Multi-Orthogonal Protecting Group Strategies for Macromolecular Synthesis

The synthesis of complex macromolecules, such as branched peptides or proteins with multiple disulfide bonds, requires sophisticated protecting group strategies. fiveable.mecsic.es Orthogonal protection, where different protecting groups can be removed under distinct conditions without affecting others, is a fundamental concept in this field. fiveable.mejocpr.com The increasing complexity of synthetic targets has driven the development of multi-orthogonal schemes, which employ three or more sets of mutually independent protecting groups. csic.esresearchgate.netmdpi.com

The Npys group is particularly well-suited for inclusion in such advanced strategies. issuu.com It is stable to strong acids like trifluoroacetic acid (TFA) and hydrogen fluoride (B91410) (HF), making it compatible with Boc-based solid-phase peptide synthesis (SPPS). researchgate.netissuu.com However, it is readily cleaved by soft nucleophiles like tertiary phosphines or thiols. rsc.orgissuu.com This unique cleavage condition allows it to be removed selectively in the presence of other common protecting groups.

The table below illustrates how different protecting groups can be combined in a multi-orthogonal strategy.

Protecting GroupAbbreviationTypical Cleavage ConditionsOrthogonal To
9-FluorenylmethyloxycarbonylFmocBase (e.g., 20% Piperidine (B6355638) in DMF)tBu, Trt, Npys, Acm, Boc
tert-ButyloxycarbonylBocModerate to Strong Acid (e.g., TFA)Fmoc, Npys, Acm
tert-ButyltBuStrong Acid (e.g., TFA)Fmoc, Npys, Acm
TritylTrtMild Acid (e.g., 1-5% TFA)Fmoc, Npys, Acm
AcetamidomethylAcmIodine, Silver Ions, Mercury(II)Fmoc, Boc, Trt, Npys
3-Nitro-2-pyridinesulfenyl Npys Thiols, Phosphines Fmoc, Boc, tBu, Trt
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMFFmoc, tBu, Trt, Boc

This table is based on information from multiple sources. fiveable.meissuu.combiosynth.comnih.govrsc.org

Advancements in this area focus on developing new protecting groups with unique removal mechanisms to expand the "dimensionality" of these strategies. csic.es For example, researchers have developed safety-catch linkers and protecting groups that are stable to standard conditions but can be "activated" for removal by a specific chemical transformation. csic.es The integration of Cys(Npys) into these increasingly sophisticated multi-orthogonal schemes is crucial for the regioselective formation of multiple disulfide bonds in complex peptides like conotoxins. nih.gov

Exploration of S-Npys Chemistry in Novel Bioorthogonal Reactions and Site-Specific Labeling

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biological processes. nih.govnews-medical.net These reactions require functional groups that are mutually reactive but inert to the complex cellular environment. news-medical.netnih.gov The S-Npys group has emerged as a valuable tool in this field due to its specific reactivity profile.

The primary bioorthogonal application of the Npys group stems from its role as a thiol-protecting group that also "activates" the sulfur atom for disulfide bond formation. researchgate.netresearchgate.net A cysteine residue modified with an Npys group can react selectively and under mild, physiological conditions with a free thiol group on another molecule (e.g., a protein or a probe) to form a stable disulfide linkage. researchgate.netresearchgate.net This thiol-disulfide exchange reaction is highly specific and forms the basis for many site-specific labeling strategies. rsc.org

Emerging research in this area includes:

Developing Novel Probes : Creating new molecular probes that contain a free thiol group for specific reaction with a Cys(Npys)-modified biomolecule. This allows for the site-specific attachment of fluorophores, affinity tags, or drug molecules. ontosight.aicsic.es

Controlled Release Systems : Leveraging the lability of the disulfide bond under reducing conditions. A drug or imaging agent can be attached to a biomolecule via an Npys-mediated disulfide bridge and subsequently released in a controlled manner within the reducing environment of the cell. rsc.org

Expanding the Bioorthogonal Toolkit : While reactions like the Staudinger ligation and azide-alkyne cycloadditions are prominent, there is a continuous search for new bioorthogonal transformations. nih.govresearchgate.net The selective reactivity of the Npys group with thiols offers a robust and often overlooked alternative or complementary strategy to these more common methods. researchgate.net Unlike some "click" chemistries that use potentially toxic metal catalysts, the Npys-thiol reaction proceeds without such additives. researchgate.net

The ability to introduce a uniquely reactive handle like Cys(Npys) into a protein, either through solid-phase synthesis or unnatural amino acid mutagenesis, provides a powerful method for precise bioconjugation and the study of biological systems. rsc.orgchemimpex.com

Computational Chemistry and Modeling of Npys Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, complementing experimental work in organic synthesis and materials science. mostwiedzy.placs.org Methods such as Density Functional Theory (DFT) allow researchers to model reaction mechanisms, calculate transition state energies, and predict the selectivity of complex reactions. researchgate.netnih.gov

In the context of this compound, computational modeling is being applied to several key research questions:

Understanding Reaction Mechanisms : DFT calculations can elucidate the precise mechanism of Npys group removal by thiols or phosphines. By modeling the transition states and intermediates, researchers can understand the factors that govern the reaction rate and efficiency. researchgate.netacs.org

Predicting Reactivity and Selectivity : Computational models can predict the reactivity of the Cys(Npys) group in different chemical environments. For example, modeling can help determine its stability in the presence of various reagents used in multi-step peptide synthesis, thus aiding in the design of complex orthogonal strategies. semanticscholar.orgresearchgate.netrsc.org A study on other cysteine protecting groups used DFT calculations to correlate the stability of the carbocation generated during acid-catalyzed deprotection with the group's lability, providing a framework that could be applied to Npys chemistry under different conditions. semanticscholar.orgresearchgate.net

Designing Novel Analogs and Reagents : In silico design allows for the rapid screening of new protecting groups or bioorthogonal reagents before committing to laborious laboratory synthesis. nih.gov By modeling how structural changes to the pyridine (B92270) ring or the nitro group affect the reactivity and stability of the S-Npys bond, chemists can design next-generation reagents with tailored properties, such as enhanced reaction kinetics for bioorthogonal labeling or different cleavage conditions for greater orthogonality. mostwiedzy.pl

The synergy between computational modeling and experimental validation accelerates the development of new synthetic methodologies and applications for Npys-containing compounds, ensuring that their full potential in peptide science and chemical biology is realized. chemrxiv.org

Q & A

Q. What is the functional role of the Npys [3-nitro-2-pyridinesulfenyl] group in H-L-Cys(Npys)-OH·HCl, and how does it influence peptide synthesis?

The Npys group acts as a thiol-protecting agent, enabling selective deprotection under mild conditions (e.g., using thiols or phosphines) for site-specific conjugation. Unlike traditional protecting groups (e.g., Acm or Trt), Npys enhances stability against acidic cleavage, making it ideal for sequential peptide synthesis. The HCl salt improves solubility in polar solvents like DMF or DMSO, critical for solid-phase peptide synthesis (SPPS) .

Q. What are the recommended storage conditions and handling precautions for H-L-Cys(Npys)-OH·HCl in laboratory settings?

Store at -20°C under desiccated conditions to prevent hydrolysis of the Npys group. Use anhydrous solvents (e.g., DMF) during synthesis to avoid premature deprotection. Safety protocols include wearing nitrile gloves and working in a fume hood due to potential HCl vapor release .

Q. How does the hydrochloride (HCl) salt form affect the solubility and stability of H-L-Cys(Npys)-OH compared to its free base form?

The HCl salt enhances aqueous solubility (e.g., up to 100 mg/mL in DMSO) and stabilizes the compound against oxidation by protonating the amino group. This is critical for maintaining reactivity during conjugation steps. For non-polar solvents, the free base may be preferred, but HCl salts are standard in SPPS due to compatibility with Fmoc/t-Bu strategies .

Advanced Research Questions

Q. What methodological considerations are critical for optimizing coupling efficiency of H-L-Cys(Npys)-OH·HCl in SPPS?

  • Activation : Use HBTU (1.2 eq.) and DIEA (2.4 eq.) in DMF at 0–4°C to minimize racemization .
  • Monitoring : Perform ninhydrin tests or LCMS hourly to confirm coupling completion. Sluggish reactions may require extended stirring (up to 24 hours) .
  • Purification : Use preparative HPLC with a C18 column (0.1% TFA in water/acetonitrile gradient) to isolate the target peptide .
Parameter Optimal Condition Reference
ActivatorHBTU/DIEA
SolventAnhydrous DMF
Reaction Temperature0–4°C

Q. How can researchers address contradictions in reported reaction yields when using H-L-Cys(Npys)-OH·HCl for thiol-directed conjugation?

Discrepancies often arise from:

  • Competitive side reactions : The Npys group may react with residual amines or hydroxyls. Pre-activate the compound with HBTU/DIEA to ensure selective thiol targeting .
  • pH sensitivity : Maintain pH 7.0 during maleimide alkylation (adjust with NaOH/HCl) to prevent Npys degradation .
  • Analytical validation : Use LCMS to quantify unreacted peptide and MALDI-TOF to confirm molecular weight .

Q. What advanced analytical techniques are required to confirm the integrity of the Npys group post-synthesis, and how can side reactions be minimized?

  • UV-Vis Spectroscopy : Monitor the Npys group at 320 nm (ε = 6,200 M⁻¹cm⁻¹) to detect premature deprotection .
  • Mass Spectrometry : Identify sulfonic acid byproducts (e.g., from TFA cleavage) using high-resolution MS .
  • Preventative Measures : Avoid strong reducing agents (e.g., TCEP) until the final deprotection step. Use inert atmospheres (N₂/Ar) during storage .

Applications in Protein Engineering

Q. How is H-L-Cys(Npys)-OH·HCl utilized in site-specific protein labeling or antibody-drug conjugates (ADCs)?

The Npys group enables controlled disulfide bridging or maleimide-thiol conjugation. For example:

  • Intein-mediated labeling : React Boc-Cys(Npys)-OH with maleimide-functionalized probes (e.g., fluorophores) at pH 7.0 for traceless ligation .
  • ADCs : Conjugate cytotoxic payloads to cysteine residues in antibodies via Npys-mediated thiol exchange, ensuring stoichiometric control .

Data Contradiction Analysis

Q. Why do some studies report instability of the Npys group under acidic conditions, while others highlight its robustness?

Discrepancies stem from solvent choice:

  • Stable in TFA/DCM : The Npys group remains intact during standard SPPS cleavage (95% TFA, 2.5% H₂O) .
  • Unstable in HF : Avoid hydrofluoric acid, which cleaves Npys via sulfenyl fluoride intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.